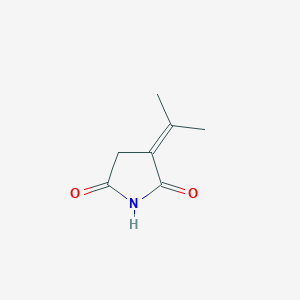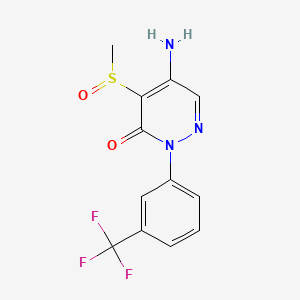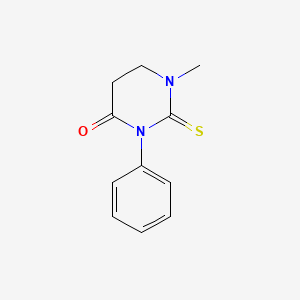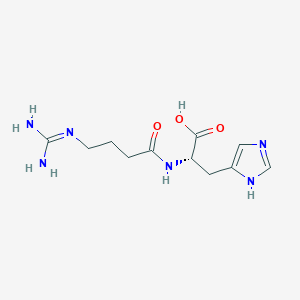
1-(4-Nitrophenyl)-3-(piperidin-1-yl)-1H-pyrazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Nitrophenyl)-3-(piperidin-1-yl)-1H-pyrazol-5(4H)-one is a synthetic organic compound characterized by a pyrazolone core substituted with a nitrophenyl group and a piperidinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)-3-(piperidin-1-yl)-1H-pyrazol-5(4H)-one typically involves the following steps:
Formation of the Pyrazolone Core: The pyrazolone core can be synthesized through the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.
Piperidinyl Substitution: The final step involves the substitution of the pyrazolone core with a piperidinyl group, which can be achieved through nucleophilic substitution reactions using piperidine and suitable leaving groups.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Nitrophenyl)-3-(piperidin-1-yl)-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.
Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Major Products:
Reduction Products: Amino derivatives.
Oxidation Products: Nitroso or hydroxylamine derivatives.
Substitution Products: Compounds with different nucleophilic groups replacing the piperidinyl group.
Aplicaciones Científicas De Investigación
1-(4-Nitrophenyl)-3-(piperidin-1-yl)-1H-pyrazol-5(4H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and inflammation.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Mecanismo De Acción
The mechanism by which 1-(4-Nitrophenyl)-3-(piperidin-1-yl)-1H-pyrazol-5(4H)-one exerts its effects depends on its specific application:
Pharmacological Action: In medicinal chemistry, the compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the piperidinyl group can enhance lipophilicity and membrane permeability.
Biological Pathways: The compound may influence various signaling pathways, including those involved in inflammation and neurotransmission.
Comparación Con Compuestos Similares
1-(4-Nitrophenyl)-3-(morpholin-4-yl)-1H-pyrazol-5(4H)-one: Similar structure but with a morpholine ring instead of a piperidine ring.
1-(4-Nitrophenyl)-3-(pyrrolidin-1-yl)-1H-pyrazol-5(4H)-one: Contains a pyrrolidine ring instead of a piperidine ring.
Uniqueness: 1-(4-Nitrophenyl)-3-(piperidin-1-yl)-1H-pyrazol-5(4H)-one is unique due to the combination of its nitrophenyl and piperidinyl groups, which confer specific electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a versatile compound for various applications.
Propiedades
Número CAS |
105241-98-3 |
|---|---|
Fórmula molecular |
C14H16N4O3 |
Peso molecular |
288.30 g/mol |
Nombre IUPAC |
2-(4-nitrophenyl)-5-piperidin-1-yl-4H-pyrazol-3-one |
InChI |
InChI=1S/C14H16N4O3/c19-14-10-13(16-8-2-1-3-9-16)15-17(14)11-4-6-12(7-5-11)18(20)21/h4-7H,1-3,8-10H2 |
Clave InChI |
CXUNUEAZRSAFCQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=NN(C(=O)C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


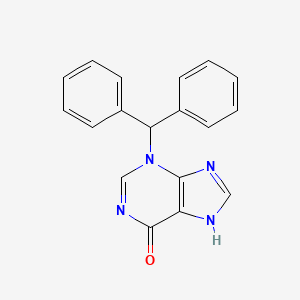
![(2E)-2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one](/img/structure/B12926553.png)
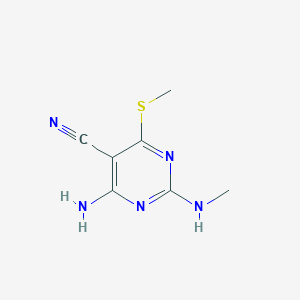
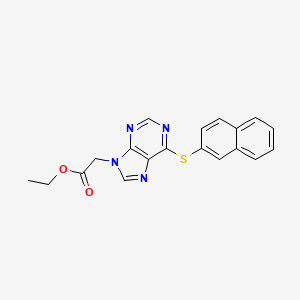

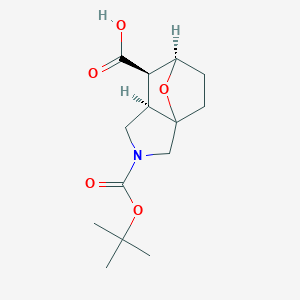
![4,5-Dichloro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline](/img/structure/B12926575.png)
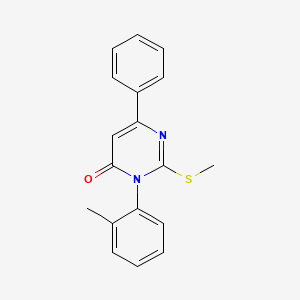
![3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12926585.png)
